molecular formula C6H12N4 B13525930 (1s,4s)-4-Azidocyclohexan-1-amine

(1s,4s)-4-Azidocyclohexan-1-amine

Cat. No.: B13525930
M. Wt: 140.19 g/mol
InChI Key: QVJDWTKCHRRQHB-UHFFFAOYSA-N
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Description

(1s,4s)-4-Azidocyclohexan-1-amine is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-Azidocyclohexan-1-amine typically involves the azidation of a suitable cyclohexane derivative. One common method is the reaction of (1s,4s)-4-bromocyclohexan-1-amine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-Azidocyclohexan-1-amine can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products

    Reduction: (1s,4s)-4-Aminocyclohexan-1-amine

    Cycloaddition: Triazole derivatives

Scientific Research Applications

(1s,4s)-4-Azidocyclohexan-1-amine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those involving triazole moieties.

    Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of (1s,4s)-4-Azidocyclohexan-1-amine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can then interact with biological targets. The molecular targets and pathways involved would vary based on the specific application and the nature of the conjugated molecules.

Comparison with Similar Compounds

Similar Compounds

    (1s,4s)-4-Bromocyclohexan-1-amine: A precursor in the synthesis of (1s,4s)-4-Azidocyclohexan-1-amine.

    (1s,4s)-4-Aminocyclohexan-1-amine: A reduction product of this compound.

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioconjugates.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-azidocyclohexan-1-amine

InChI

InChI=1S/C6H12N4/c7-5-1-3-6(4-2-5)9-10-8/h5-6H,1-4,7H2

InChI Key

QVJDWTKCHRRQHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N=[N+]=[N-]

Origin of Product

United States

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